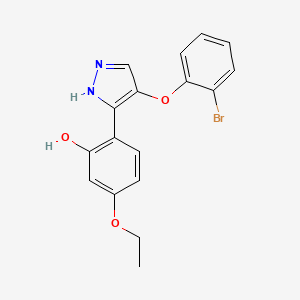

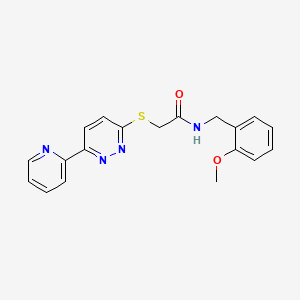

2-(4-(2-bromophenoxy)-1H-pyrazol-3-yl)-5-ethoxyphenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions, intermolecular rearrangements of intermediates, and halogenation and hydrogenation reactions . For example, a compound was synthesized through a Hantzsch cyclocondensation-type reaction constructed from a chalcone derivative and 1,3-dimethylbarbituric acid .Molecular Structure Analysis

The molecular structure of similar compounds like “2,4-Dibromo-1-(2-bromophenoxy)benzene” has been reported. It has a molecular formula of CHBrO, an average mass of 406.895 Da, and a monoisotopic mass of 403.804688 Da .Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For instance, the formation of mixed chlorinated and brominated dibenzo-p-dioxins and furans (PXDD/Fs) from chlorinated and brominated phenols involves condensation reactions, intermolecular rearrangements of intermediates, and halogenation and hydrogenation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, “2-(2-Bromophenoxy)-N-(4-methoxyphenyl)acetamide” has a Log Kow (KOWWIN v1.67 estimate) of 3.80, a boiling point of 456.50°C (Adapted Stein & Brown method), and a melting point of 192.28°C (Mean or Weighted MP) .Scientific Research Applications

Synthesis and Molecular Docking Studies :

- A study by Ashok et al. (2016) describes the microwave-assisted synthesis of novel pyrazole derivatives, highlighting their antimicrobial activity and molecular docking studies for the inhibition of DNA gyrase.

Structural Analysis and Tautomerism :

- Research by Cornago et al. (2009) investigates the structures of NH-pyrazoles, determining their tautomerism in solution and in the solid state using X-ray crystallography and NMR spectroscopy.

Antibacterial Activity and Supramolecular Architecture :

- A study by Feng et al. (2018) focuses on the synthesis of pyrazole Schiff bases, elucidating their structural properties and antibacterial activity.

Molecular Docking and Quantum Chemical Calculations :

- Viji et al. (2020) conducted a study involving molecular docking and quantum chemical calculations of pyrazole derivatives, providing insights into their molecular structure and biological effects. Viji et al. (2020).

Potential as Precursors in Synthesis :

- Martins et al. (2013) explored brominated trihalomethylenones as precursors for the synthesis of various pyrazole derivatives. Martins et al. (2013).

Hydrogen-bonded Chains in Crystal Structures :

- Trilleras et al. (2005) investigated the crystal structures of pyrazole derivatives, revealing hydrogen-bonded chains that influence their molecular assembly. Trilleras et al. (2005).

Synthesis and Characterization of Derivatives :

- Jagadhani et al. (2015) synthesized fluorinated benzothiazepines and pyrazolines, analyzing their structures using spectral data. Jagadhani et al. (2015).

Biological Evaluation and Antidiabetic Activity :

- Vaddiraju et al. (2022) synthesized pyrazole-based heterocycles attached to sugar moieties, evaluating their antidiabetic activity. Vaddiraju et al. (2022).

One-Pot Synthesis of Pyrazoles from Isoflavones :

- Zhang et al. (2007) developed a protocol for synthesizing diaryl-pyrazoles, potential pharmacological targets, from natural isoflavones. Zhang et al. (2007).

Leukotriene B4 Receptor Antagonists :

- Harper et al. (1994) designed a series of (hydroxyphenyl)pyrazoles as LTB4 receptor antagonists, showing potential for preclinical evaluation. Harper et al. (1994).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[4-(2-bromophenoxy)-1H-pyrazol-5-yl]-5-ethoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O3/c1-2-22-11-7-8-12(14(21)9-11)17-16(10-19-20-17)23-15-6-4-3-5-13(15)18/h3-10,21H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKIKLQGPHVEOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=C(C=NN2)OC3=CC=CC=C3Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S)-7lambda6-Thia-1-azaspiro[3.4]octane 7,7-dioxide](/img/structure/B2512801.png)

![1-[1-(5-Fluoropyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2512802.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2512805.png)

![3,5-Dimethyl-1-[(3-methylphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2512806.png)

![N-Cyclopentyl-3-[3-(3-fluorophenyl)-6-oxopyridazin-1-yl]azetidine-1-carboxamide](/img/structure/B2512812.png)

![3-{3-oxo-5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2512815.png)

![5-Chloro-2-{2-[(2-chlorobenzyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole](/img/structure/B2512822.png)

![N,N-dimethyl-N'-(2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)ethane-1,2-diamine](/img/structure/B2512824.png)